Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. This reaction proceeds through hydroamination at ambient temperature followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable and efficient synthetic methodologies that ensure high yields and purity. These methods may include multi-stepped reactions, one-pot syntheses, and metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential as an HIV-1 integrase inhibitor and other therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus . The compound’s effects on other biological targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ciprofloxacin
- Levofloxacin
- Rosoxacin
Uniqueness
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
diethyl 1-ethyl-4-oxoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C17H19NO5/c1-4-18-10-13(17(21)23-6-3)15(19)12-9-11(7-8-14(12)18)16(20)22-5-2/h7-10H,4-6H2,1-3H3 |
InChI Key |
GASNVKPYSSPESA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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